Cas no 496-06-0 (1-(3-furanyl)-1,4-Pentanedione)

1-(3-furanyl)-1,4-Pentanedione structure
496-06-0 structure
Product Name:1-(3-furanyl)-1,4-Pentanedione
CAS No:496-06-0
Molecular Formula:C9H10O3
Molecular Weight:166.1739
MDL:MFCD01709274
CID:329413
PubChem ID:100689

1-(3-furanyl)-1,4-Pentanedione Properties

Names and Identifiers

    • 1-(3-furanyl)-1,4-Pentanedione
    • 1-(FURAN-3-YL)PENTANE-1,4-DIONE
    • 1,4-Pentanedione,1-(3-furanyl)-
    • 1-(3-Furyl)-1,4-pentanedione
    • 1,4-Pentanedione, 1-(3-furyl)-
    • 1-[3]Furyl-pentan-1,4-dion
    • 1-[3]furyl-pentane-1,4-dione
    • 1-furan-3-yl-pentane-1,4-dione
    • 3-< 1,4-Dioxo-pentyl> -furan
    • BRN 0125898
    • Ipomeanin
    • Ipomeanine
    • 1,4-Pentanedione, 1-(3-furanyl)- (9CI)
    • 5-17-11-00137 (Beilstein Handbook Reference)
    • beta-(gamma-Oxovaleroyl)furan
    • 496-06-0
    • NSC-347116
    • UNII-3137OSG29L
    • 1,4-Pentanedione, 1-(3-furanyl)-
    • 1-(uran-3-yl)pentane-1,4-dione
    • NSC 347116
    • AKOS006279862
    • NSC347116
    • DTXSID50197919
    • CHEBI:173750
    • .BETA.-(.GAMMA.-OXOVALEROYL)FURAN
    • A871776
    • SCHEMBL17393680
    • 3137OSG29L
    • 1,4-Pentanedione, 1-(3-furanyl)-(9CI)
    • DTXCID60120410
    • DB-290889
    • MDL: MFCD01709274
    • InChIKey: VUENWDJSJYJARL-UHFFFAOYSA-N
    • Inchi: InChI=1S/C9H10O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6H,2-3H2,1H3
    • SMILES: CC(CCC(C1=COC=C1)=O)=O

Computed Properties

  • Exact Mass: 166.063
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 166.063
  • Heavy Atom Count: 12
  • Complexity: 186
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.7
  • Topological Polar Surface Area: 47.3A^2

Experimental Properties

  • LogP: 1.83150
  • PSA: 47.28
  • Refractive Index: 1.4371 (estimate)
  • Boiling Point: 282°C at 760 mmHg
  • Melting Point: 42.5°C
  • Flash Point: 127°C
  • Density: 1.1097 (rough estimate)

1-(3-furanyl)-1,4-Pentanedione Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AG51708-1g
1-(Furan-3-yl)pentane-1,4-dione
496-06-0 95.00%
1g
$532.00 2024-04-19
Alichem
A159002636-1g
1-(Furan-3-yl)pentane-1,4-dione
496-06-0 95%
1g
$665.68 2023-09-01
Chemenu
CM195680-1g
1-(Furan-3-yl)pentane-1,4-dione
496-06-0 95%
1g
$729 2021-08-05
eNovation Chemicals LLC
K08093-1g
1-(3-furanyl)-1,4-Pentanedione
496-06-0 97%
1g
$550 2022-09-08

1-(3-furanyl)-1,4-Pentanedione Related Literature

  • G. Baddeley,W. Cocker,G. W. Kenner,M. C. Whiting,J. D. Loudon,W. Klyne,J. T. Edward,A. R. Pinder,J. C. P . Schwarz,G. R. Barker,R. N. Haszeldine Annu. Rep. Prog. Chem. 1954 51 153
  • 2. Washburn numbers. Part 4.—The Erdey-Grúz experiment. Relative solvent transport numbers for ion constituents in mixtures of water with raffinose, glycine, allyl alcohol, dimethylsulphoxide and dioxan
    David Feakins,Robert D. O'Neill,W. Earle Waghorne,Anthony J. I. Ward J. Chem. Soc. Faraday Trans. 1 1982 78 1431
  • 3. Washburn numbers. Part 4.—The Erdey-Grúz experiment. Relative solvent transport numbers for ion constituents in mixtures of water with raffinose, glycine, allyl alcohol, dimethylsulphoxide and dioxan
    David Feakins,Robert D. O'Neill,W. Earle Waghorne,Anthony J. I. Ward J. Chem. Soc. Faraday Trans. 1 1982 78 1431
  • 4. 735. The synthesis of (±)-ipomeamarone [(±)-ngaione] and its steric isomers
    Takashi Kubota,Teruo Matsuura J. Chem. Soc. 1958 3667

496-06-0 (1-(3-furanyl)-1,4-Pentanedione) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:496-06-0)1-(3-furanyl)-1,4-Pentanedione
A871776
Purity:99%
Quantity:1g
Price($):565.0